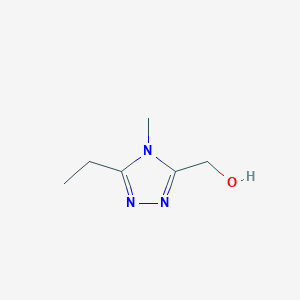![molecular formula C7H6BrN3 B1523527 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1083181-43-4](/img/structure/B1523527.png)
6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C7H6BrN3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzotriazole core with a bromine atom at the 6th position and a methyl group at the 1st position .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.05 . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Alkylating Agents and Cytostatic Activity : Research into 1,2,3-triazoles, including derivatives similar to 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole, highlights their synthesis through 1,3-dipolar cycloaddition reactions. These compounds have demonstrated significant cytostatic activity, showing potential in inhibiting the growth of cancer cells like HeLa cells and increasing the lifespan of mice bearing tumors (F. G. de las Heras, R. Alonso, G. Alonso, 1979).
Intramolecular C–H⋯X Hydrogen Bonding : Studies have assessed the intramolecular hydrogen bonding capabilities of halogen-substituted 1,2,3-triazoles, indicating their structural significance and potential impact on molecular recognition and stability (Ben-ye Lu et al., 2012).
Biological Activities
Antimicrobial Activities : The synthesis of novel aminoalkylated 2H-benzotriazoles, presumably related in structural theme to the compound , has been explored for their antimicrobial properties, demonstrating effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungal strains (Bharti Bhardwaj, 2014).
Corrosion Inhibition : Triazole derivatives, including structures similar to this compound, have been evaluated for their corrosion inhibiting properties, showing promising results in protecting metals in acidic environments (Turuvekere K. Chaitra et al., 2015).
Advanced Materials and Catalysis
Supramolecular Interactions : The supramolecular aspects of 1,2,3-triazoles, including their ability to engage in a variety of non-covalent interactions, have been extensively studied. These properties enable triazoles to function as versatile building blocks in the design of complex molecular architectures and materials (B. Schulze, U. Schubert, 2014).
Catalysis : The catalytic applications of triazole-based ligands have been explored, demonstrating their utility in facilitating various chemical transformations, including oxidation and hydrogenation reactions, underscoring the potential of triazoles in enhancing catalytic efficiency (Fariha Saleem et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different types of bonds . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Triazole compounds are known to be key components in a variety of functional molecules used in everyday applications , suggesting that they may affect multiple biochemical pathways.
Properties
IUPAC Name |
6-bromo-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKHIVIGTSWNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-43-4 | |
| Record name | 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B1523456.png)


![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)
![(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine](/img/structure/B1523461.png)
![1-Azaspiro[4.5]decan-4-ol](/img/structure/B1523463.png)

![2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1523465.png)

